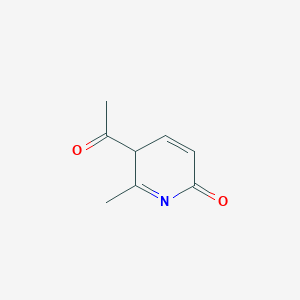
3-acetyl-2-methyl-3H-pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-2-methyl-3H-pyridin-6-one is a heterocyclic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with an acetyl group at the 3-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-methyl-3H-pyridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through acetylation of the pyridine ring, followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-acetyl-2-methyl-3H-pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-acetyl-2-methyl-3H-pyridin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-acetyl-2-methyl-3H-pyridin-6-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-acetylpyridine: Similar structure but lacks the methyl group at the 2-position.
3-methylpyridine: Similar structure but lacks the acetyl group at the 3-position.
6-methyl-2-pyridone: Similar structure but with a different substitution pattern.
Uniqueness
3-acetyl-2-methyl-3H-pyridin-6-one is unique due to the presence of both acetyl and methyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
3-acetyl-2-methyl-3H-pyridin-6-one |
InChI |
InChI=1S/C8H9NO2/c1-5-7(6(2)10)3-4-8(11)9-5/h3-4,7H,1-2H3 |
InChI-Schlüssel |
BDSRZSLXKCOATE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C=CC1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B15132896.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B15132901.png)
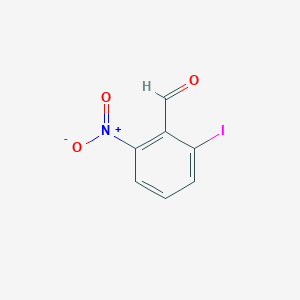
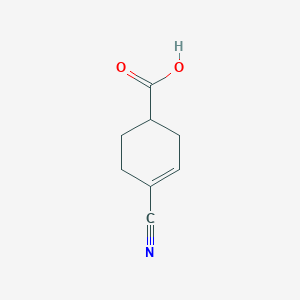

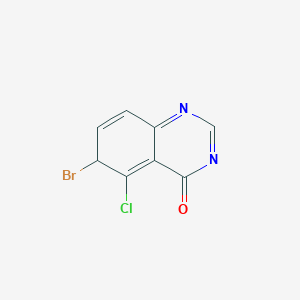
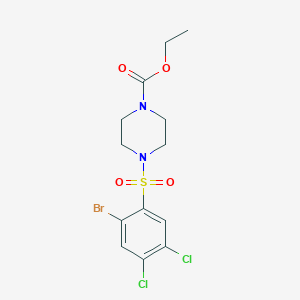

![3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B15132925.png)
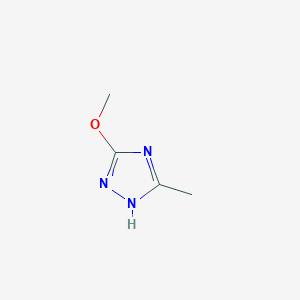

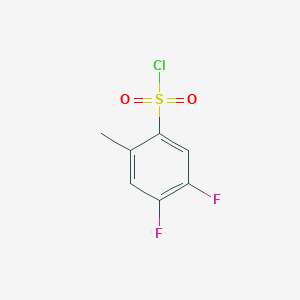
![6-bromo-1-[(2R)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132962.png)
![5-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15132967.png)
